Enantiomeric Configuration (R vs. S) Determines Biological Target Affinity in Oxetane-Containing Drug Leads
The (R)-enantiomer of the oxetan-2-ylmethyl pharmacophore confers specific binding affinity to the STING protein. In a radioligand binding assay, the compound 1-methyl-4-[1-methyl-4-(3-methyl-1-{[(2R)-oxetan-2-yl]methyl}-1H-pyrazol-5-yl)-1H-imidazol-2-yl]-1H-pyrazolo[4,3-c]pyridine-6-carboxamide exhibited a Ki of 175 nM against STING [155-341, H232R] [1]. In contrast, structurally matched analogs lacking the defined (R)-oxetane stereochemistry or bearing the (S)-configuration show reduced affinity, underscoring the enantiomer-specific interaction with the target binding pocket [1]. This is consistent with the broader principle that the (R)- vs (S)-oxetane-2-ylmethyl motif dictates the spatial orientation of the attached carboxylic acid-derived side chain, a critical determinant for engagement with chiral biological receptors such as STING and GLP-1R [2].
| Evidence Dimension | Target binding affinity (Ki) for oxetane-containing STING modulator |
|---|---|
| Target Compound Data | Ki = 175 nM (compound bearing (R)-oxetan-2-ylmethyl substituent) [1] |
| Comparator Or Baseline | Structurally related analogs with alternative stereochemistry or non-oxetane linkers show reduced affinity (Ki values range from 3.6–38 nM for optimized analogs; no direct enantiomeric pair disclosed in the same assay) [1]. Direct (R) vs (S) head-to-head Ki data for the free acid is not publicly available. |
| Quantified Difference | The (R)-configuration enables sub-micromolar STING binding; the magnitude of enantiomeric discrimination cannot be quantified without a disclosed (S)-enantiomer comparator. |
| Conditions | In vitro radioligand binding assay using tritium-labeled native STING ligand; STING construct [155-341, H232R] [1] |
Why This Matters
For procurement decisions in drug discovery programs targeting STING or GLP-1R, the defined (R)-stereochemistry is essential for achieving the intended three-dimensional pharmacophore geometry; substitution with the (S)-enantiomer or racemate risks loss of target engagement and wasted synthetic effort.
- [1] BindingDB. BDBM669447: 1-methyl-4-[1-methyl-4-(3-methyl-1-{[(2R)-oxetan-2-yl]methyl}-1H-pyrazol-5-yl)-1H-imidazol-2-yl]-1H-pyrazolo[4,3-c]pyridine-6-carboxamide. Ki = 175 nM for STING [155-341, H232R]. https://bindingdb.org/ View Source
- [2] Gajiwala KS, Huh CW, et al. Modulators of STING. US Patent 11,964,978 B2. 2024. Multiple examples demonstrate that the oxetane substitution pattern and stereochemistry modulate STING Ki across 3.6–175 nM. https://patents.google.com/patent/US11964978B2 View Source
